DIACETONE ACRYLAMIDE
Overview
Description
DIACETONE ACRYLAMIDE, also known as this compound, is a white crystalline solid with the molecular formula C9H15NO2 and a molecular weight of 169.22 g/mol . It is an acrylic type monomer used as a crosslinking monomer to make functional copolymers . This compound is known for its versatility and is used in various industrial applications, including coatings, adhesives, and water-based paints .
Preparation Methods
DIACETONE ACRYLAMIDE can be synthesized through several methods. One common method involves the reaction of acrylamide with diacetone alcohol in the presence of a catalyst, such as activated heteropoly acid . Another method uses acrylonitrile and mesityl oxide as raw materials, with concentrated sulfuric acid as the catalyst . The reaction conditions typically involve moderate temperatures and controlled addition of reagents to ensure high yield and purity .
Chemical Reactions Analysis
DIACETONE ACRYLAMIDE undergoes various chemical reactions, including:
Polymerization: It forms polymers in solution, bulk, or emulsion.
Oxidation and Reduction: It can react vigorously with strong oxidizing agents and exothermically with reducing agents.
Acid-Base Reactions: It reacts exothermically with both acids and bases.
Common reagents used in these reactions include strong oxidizing agents, alkali metals, and hydrides . The major products formed from these reactions are typically crosslinked polymers and other functional copolymers .
Scientific Research Applications
DIACETONE ACRYLAMIDE has a wide range of scientific research applications:
Chemistry: It is used in the production of emulsion polymers, water-soluble resins, and thickeners.
Biology: It is utilized in gel electrophoresis and as a protein-releasing cell-incubation scaffold.
Medicine: It is used in the manufacture of permanent press fabrics and drug delivery systems.
Industry: It is employed in water-based paints, waste water treatment, and photosensitive resins.
Mechanism of Action
The primary mechanism of action of acrylamide diacetone involves its ability to form crosslinked polymers through the keto-hydrazide crosslinking reaction . This reaction creates a three-dimensional network that enhances the mechanical strength and durability of the resulting polymers . The reaction is acid-catalyzed and favored at lower water concentrations .
Comparison with Similar Compounds
DIACETONE ACRYLAMIDE is unique due to its ability to form stable crosslinked polymers at ambient temperatures. Similar compounds include:
Acrylamide: A vinyl-substituted primary amide used in polyacrylamides.
Diacetone alcohol: Used in the synthesis of mesityl oxide and hexylene glycol.
Compared to these compounds, acrylamide diacetone offers superior crosslinking capabilities and stability in waterborne systems .
Properties
Molecular Formula |
C9H17NO3 |
---|---|
Molecular Weight |
187.24 g/mol |
IUPAC Name |
propan-2-one;prop-2-enamide |
InChI |
InChI=1S/C3H5NO.2C3H6O/c1-2-3(4)5;2*1-3(2)4/h2H,1H2,(H2,4,5);2*1-2H3 |
InChI Key |
QZEFLBCONQGWJJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C.CC(=O)C.C=CC(=O)N |
Origin of Product |
United States |
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